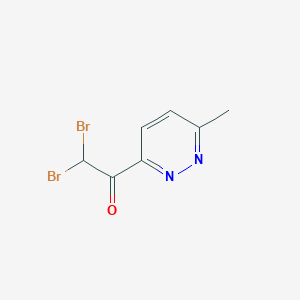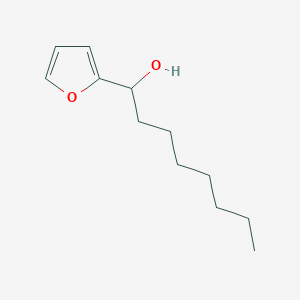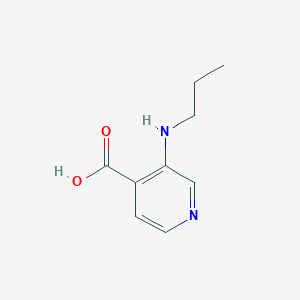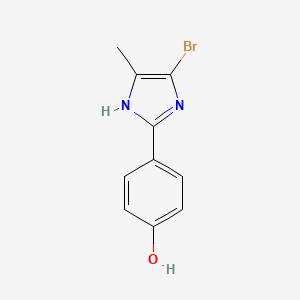![molecular formula C17H33N3 B13878311 N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide CAS No. 47083-68-1](/img/structure/B13878311.png)
N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide is a chemical compound with the molecular formula C17H33N3. It is known for its unique structure, which includes a cyclohexyl group and a diethylamino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves several steps. One common method includes the reaction of cyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclohexylamine derivatives.
Scientific Research Applications
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide can be compared with similar compounds such as N,N-dicyclohexylmethylamine and N-cyclohexyl-N-methylcyclohexanamine. These compounds share structural similarities but differ in their chemical properties and reactivity. N’-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and applications .
Properties
CAS No. |
47083-68-1 |
|---|---|
Molecular Formula |
C17H33N3 |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C17H33N3/c1-3-20(4-2)16-12-10-15(11-13-16)19-17(18)14-8-6-5-7-9-14/h14-16H,3-13H2,1-2H3,(H2,18,19) |
InChI Key |
FLRFICRMFKBXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCC(CC1)N=C(C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)





![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)

![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
